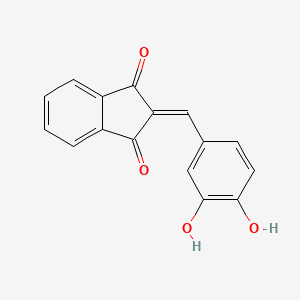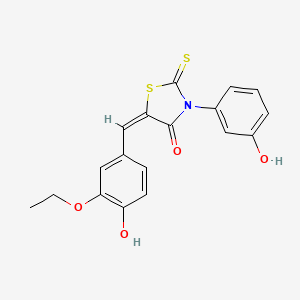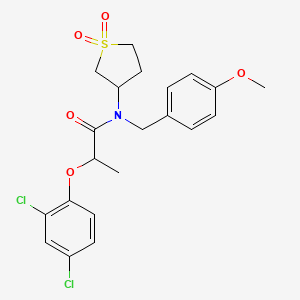![molecular formula C19H17Cl2N3OS B12137735 (2E)-5-(2,5-dichlorobenzyl)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B12137735.png)
(2E)-5-(2,5-dichlorobenzyl)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one typically involves the condensation of 2,5-dichlorobenzylamine with p-tolylhydrazine, followed by cyclization with a suitable thioamide. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can help in maintaining precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Amino or thiol-substituted thiazolidinones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are investigating its mechanism of action and its ability to inhibit the growth of various pathogens and cancer cells.
Medicine
In medicine, (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one is being studied for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases, while its anticancer activity is being explored for potential use in cancer therapy.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.
Mecanismo De Acción
The mechanism of action of (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes and signaling pathways involved in the growth and proliferation of pathogens and cancer cells. Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one
- (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one derivatives
- Other thiazolidinone derivatives with similar structural features
Uniqueness
The uniqueness of (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one lies in its specific substitution pattern and the presence of both dichlorobenzyl and p-tolyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C19H17Cl2N3OS |
|---|---|
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
(2E)-5-[(2,5-dichlorophenyl)methyl]-2-[(E)-1-(4-methylphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-11-3-5-13(6-4-11)12(2)23-24-19-22-18(25)17(26-19)10-14-9-15(20)7-8-16(14)21/h3-9,17H,10H2,1-2H3,(H,22,24,25)/b23-12+ |
Clave InChI |
XPQNUGHQFVADDG-FSJBWODESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=N/N=C/2\NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)/C |
SMILES canónico |
CC1=CC=C(C=C1)C(=NN=C2NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12137661.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-tert-butylphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12137672.png)

![Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate](/img/structure/B12137693.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12137706.png)
![N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137714.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12137720.png)



![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12137745.png)

